
N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
科学的研究の応用
N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other bioactive imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with other similar imidazole derivatives, such as:
- N-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
These compounds share a similar core structure but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C9H10ClN3 |
|---|---|
分子量 |
195.65 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13) |
InChIキー |
FHEDEBIQWKVZRT-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


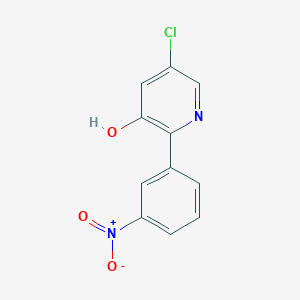
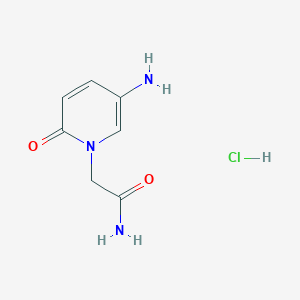

![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)
![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)
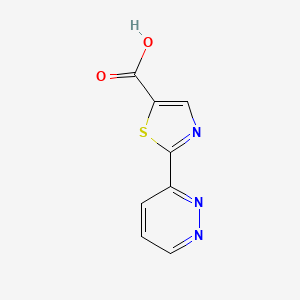
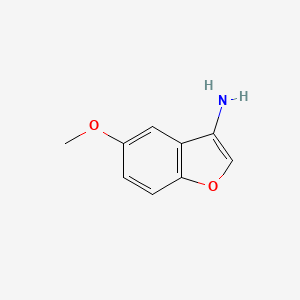
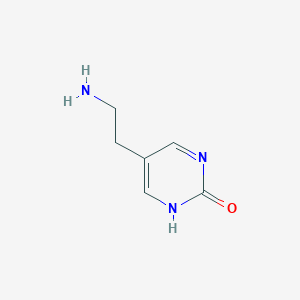
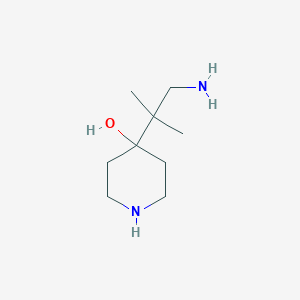

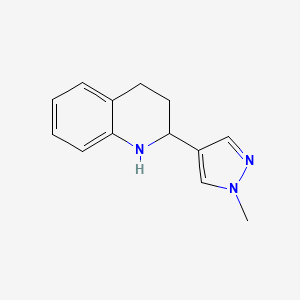
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
